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Introduction
PKR-IN-C16, also known as C16 or Imoxin, is a potent, specific, and ATP-binding site-directed

small molecule inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2]

PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response,

including viral infections, inflammation, and apoptosis.[2] Upon activation, PKR

autophosphorylates and subsequently phosphorylates its primary substrate, the eukaryotic

initiation factor 2 alpha (eIF2α). This action leads to an attenuation of global protein synthesis

and the activation of pro-inflammatory and apoptotic signaling pathways.[3]

PKR-IN-C16 effectively blocks the autophosphorylation of PKR, thereby preventing

downstream signaling.[2][4] This mechanism has demonstrated significant therapeutic potential

in a variety of preclinical models, including neurodegenerative diseases, oncology, and

inflammatory conditions.[1][2][5] These notes provide a summary of the quantitative data from

preclinical studies, detailed experimental protocols, and visualizations of the key signaling

pathways and workflows.

Mechanism of Action
PKR-IN-C16 exerts its therapeutic effects by directly inhibiting the kinase activity of PKR. As an

ATP-competitive inhibitor, it binds to the ATP-binding pocket of PKR, preventing the

autophosphorylation required for its activation.[2][3] This inhibition halts the downstream
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phosphorylation of eIF2α, which in turn prevents the shutdown of protein synthesis.

Furthermore, inhibition of PKR by C16 has been shown to modulate critical inflammatory

pathways, including the suppression of NF-κB activation and the NLRP3 inflammasome

pathway, leading to reduced production of pro-inflammatory cytokines like IL-1β.[3][6]

PKR Signaling and Inhibition by PKR-IN-C16

PKR Activation

Downstream Effects

Stress Signals
(e.g., dsRNA, LPS) PKR (Inactive)

binds

p-PKR (Active)

Autophosphorylation

eIF2α

phosphorylates

NF-κB Pathwayactivates

Apoptosis
induces

p-eIF2α

Protein Synthesis

inhibits

Inflammation
(IL-1β, TNF-α)

PKR-IN-C16

inhibits
(IC50 = 186-210 nM)

Click to download full resolution via product page

PKR Signaling and Inhibition by PKR-IN-C16.

Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies of PKR-
IN-C16.

Table 1: Summary of In Vitro Efficacy of PKR-IN-C16
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Cell Line Assay Type
Concentration
Range

Key Findings Reference

Huh7 (HCC) Western Blot 500 - 3000 nM

Dose-dependent

decrease in PKR

phosphorylation;

max effect >2000

nM.

[2]

Huh7 (HCC) MTS/MTT Assay Not specified

Dose-dependent

suppression of

cell proliferation.

[1][2]

SH-SY5Y Cell Viability
100 or 300 nM

(24h)

Protective

against ER

stress-induced

neuronal cell

death.

[7]

SH-SY5Y

Western Blot /

Caspase-3

Assay

1 - 1000 nM (4h)

Prevents Amyloid

β-induced PKR

phosphorylation

and caspase-3

activation.

[7]

Human

Neuroblastoma
Kinase Assay Not specified

IC50 for blocking

PKR

autophosphorylat

ion is 186-210

nM.

[4]

Table 2: Summary of In Vivo Efficacy of PKR-IN-C16
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Animal Model Disease Model
Dosing
Regimen

Key Findings Reference

Rat

Quinolinic Acid-

induced

Excitotoxicity

600 µg/kg

47% decrease in

neuronal loss;

37% decrease in

cleaved

caspase-3; 97%

inhibition of IL-1β

increase.

[1][5][7]

Nude Mouse HCC Xenograft
300 µg/kg (i.p.,

daily)

Suppressed

tumor growth

and decreased

angiogenesis in

tumor tissue.

[2][8]

C57BL/6J Mouse

Sepsis-induced

Acute Kidney

Injury (LPS)

0.5 and 1 mg/kg

Attenuated AKI,

improved renal

function, and

reduced pro-

inflammatory

cytokines.

[3][9]

Neonatal Rat

Hypoxia-

Ischemia Brain

Injury

100 µg/kg (i.p.)

Reduced brain

infarct volume

and neuronal

apoptosis; 200

µg/kg was lethal.

[6]

Preclinical Applications and Protocols
Application 1: Oncology - Hepatocellular Carcinoma
(HCC)
PKR-IN-C16 has been shown to suppress the proliferation of HCC cells and inhibit tumor

angiogenesis both in vitro and in in vivo xenograft models.[1][2] The mechanism involves the
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downregulation of various angiogenesis-related growth factors, including VEGF, PDGF, and

FGF.[2]

Protocol 1: In Vivo Evaluation of PKR-IN-C16 in an HCC Xenograft Model

This protocol is based on the methodology described in studies evaluating C16 in HCC mouse

models.[2][8][10]

Cell Culture: Culture human HCC cells (e.g., Huh7) under standard conditions.

Animal Model: Use immunodeficient mice (e.g., female BALB/c-nu/nu, 6-8 weeks old).

Tumor Inoculation: Subcutaneously inoculate 3 x 10⁶ Huh7 cells into the right flank of each

mouse.

Treatment Groups: Once tumors are established (e.g., ~100 mm³), randomize mice into two

groups:

Vehicle Control: Daily intraperitoneal (i.p.) injection of the vehicle (e.g., PBS).

PKR-IN-C16: Daily i.p. injection of PKR-IN-C16 at a dose of 300 µg/kg.[8]

Monitoring:

Measure tumor volume with calipers every 2-3 days.

Monitor body weight as an indicator of general health.

Endpoint Analysis (after 2-4 weeks):

Pharmacodynamics: Isolate tumors at 0, 2, 4, and 24 hours post-injection from a subset of

mice to confirm target engagement via Western blot for phosphorylated PKR (p-PKR) and

total PKR.[2]

Efficacy: At the end of the study, excise tumors and measure final volume and weight.

Immunohistochemistry (IHC): Fix tumor sections in formalin and embed in paraffin.

Perform IHC staining for angiogenesis markers (e.g., CD31) to measure microvessel
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density (MVD).[8]

Workflow: HCC Xenograft Model
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Workflow: HCC Xenograft Model.

Application 2: Inflammation - Sepsis-Induced Acute
Kidney Injury (AKI)
PKR-IN-C16 has demonstrated a protective role in a mouse model of lipopolysaccharide

(LPS)-induced AKI.[3] It ameliorates renal inflammation and injury by inhibiting the PKR/eIF2α

pathway, preventing NF-κB activation, and suppressing NLRP3-related pyroptosis.[3][11]

Protocol 2: In Vivo Evaluation in a Sepsis-Induced AKI Model

This protocol is adapted from studies using C16 in LPS-challenged mice.[3][11]

Animal Model: Use male C57BL/6J mice (8-10 weeks old).

Acclimatization: Allow mice to acclimate for at least one week with free access to food and

water.

Treatment Groups:

Control: i.p. injection of saline.

LPS + Vehicle: i.p. injection of vehicle 1 hour before LPS.

LPS + C16: i.p. injection of PKR-IN-C16 (0.5 or 1.0 mg/kg) 1 hour before LPS.[9]

Induction of AKI: Administer a single i.p. injection of LPS (e.g., 10 mg/kg) to induce AKI.[3]

[12]

Sample Collection: Sacrifice mice at a defined time point (e.g., 24 hours) after the LPS

challenge.

Endpoint Analysis:

Renal Function: Collect blood via cardiac puncture to measure serum levels of blood urea

nitrogen (BUN) and creatinine.[9]
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Histopathology: Harvest kidneys, fix in 10% formalin, and embed in paraffin. Stain sections

with Hematoxylin and Eosin (H&E) to assess histopathological damage (e.g., tubular

necrosis, interstitial hemorrhage).[9]

Molecular Analysis: Snap-freeze kidney tissue in liquid nitrogen for subsequent Western

blot analysis of key pathway proteins (p-PKR, p-eIF2α, NLRP3, Caspase-1) or RT-qPCR

for pro-inflammatory cytokines (IL-1β, IL-18, TNF-α).[3]
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Workflow: Sepsis-Induced AKI Model
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Workflow: QA-Induced Neuroinflammation Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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